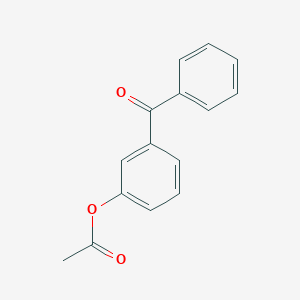

3-Acetoxybenzophenone

Descripción general

Descripción

3-Acetoxybenzophenone is an organic compound with the molecular formula C15H12O3. It is a derivative of benzophenone, where an acetoxy group is attached to the third position of the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Acetoxybenzophenone can be synthesized through the acetylation of 3-hydroxybenzophenone. The reaction typically involves the use of acetic anhydride and a catalyst such as pyridine. The reaction proceeds as follows: [ \text{3-Hydroxybenzophenone} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .

Análisis De Reacciones Químicas

Hydrolysis of the Acetoxy Group

The acetoxy group in 3-acetoxybenzophenone undergoes hydrolysis under acidic or basic conditions, yielding 3-hydroxybenzophenone and acetic acid. This reaction is typical of ester functional groups and is critical in both synthetic and environmental degradation pathways.

-

Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release acetic acid .

Photochemical Reactivity

Benzophenones are known for UV absorption due to their conjugated aromatic ketone structure. While specific studies on this compound are sparse, analogs like oxybenzone (benzophenone-3) exhibit photostability and radical formation under UV light .

-

Key Finding : The acetoxy group may stabilize the excited state, reducing photodegradation rates compared to hydroxyl-substituted benzophenones .

Mechanochemical Activation

In polymer matrices, benzophenone derivatives undergo mechanochemical C–C bond cleavage under stress. While studies focus on analogs like 4-acetoxybenzophenone, similar behavior is expected for the 3-isomer .

-

Application : Potential use in self-healing materials where mechanical stress triggers bond reorganization .

Nucleophilic Substitution Reactions

The acetoxy group can act as a leaving group in nucleophilic substitutions, particularly in the presence of strong bases or transition metal catalysts.

-

Limitation : Steric effects from the 3-substituent may reduce reaction efficiency compared to para-substituted analogs 9.

Cycloaddition and Cross-Coupling

This compound may participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Suzuki-Miyaura coupling, though direct evidence is lacking.

Aplicaciones Científicas De Investigación

Applications in Photochemistry

3-Acetoxybenzophenone exhibits strong ultraviolet (UV) absorption properties, making it valuable in photochemical applications. It acts as a UV filter in various formulations, protecting sensitive materials from degradation caused by UV radiation.

Case Study: UV Protection in Coatings

A study demonstrated that incorporating this compound into polymer coatings significantly enhanced their UV stability. The coatings exhibited reduced yellowing and improved longevity when exposed to sunlight compared to control samples without the compound .

Applications in Drug Development

In medicinal chemistry, this compound has been investigated for its potential as an inhibitor of steroid sulfatase (STS), an enzyme linked to breast cancer progression.

Case Study: Inhibition of Steroid Sulfatase

Research indicated that derivatives of this compound could effectively inhibit STS activity in vitro. These inhibitors showed promising results against various human tumor cell lines, suggesting their potential as therapeutic agents in breast cancer treatment .

Applications in Materials Science

The compound's ability to participate in polymerization reactions has led to its use in developing advanced materials, including self-healing gels.

Case Study: Self-Healing Gels

A recent study reported the synthesis of a self-healing gel that incorporated a polymer with benzophenone substituents, including this compound. The gel demonstrated self-healing properties regulated by temperature, showcasing the compound's role in enhancing material resilience and functionality .

Data Tables

Mecanismo De Acción

The mechanism of action of 3-Acetoxybenzophenone involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit tubulin polymerization, which is a critical process in cell division. This inhibition can lead to the disruption of mitotic spindle formation, ultimately affecting cell proliferation.

Comparación Con Compuestos Similares

4-Acetoxybenzophenone: Similar in structure but with the acetoxy group at the fourth position.

Oxybenzone (Benzophenone-3): A benzophenone derivative used in sunscreens.

Benzophenone: The parent compound without any substituents.

Comparison: 3-Acetoxybenzophenone is unique due to the position of the acetoxy group, which can influence its reactivity and interactions with other molecules. Compared to 4-Acetoxybenzophenone, the position of the acetoxy group can lead to different steric and electronic effects, impacting its chemical behavior and applications .

Actividad Biológica

3-Acetoxybenzophenone, a derivative of benzophenone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula and a molecular weight of approximately 242.27 g/mol. The structure features an acetoxy group attached to the benzophenone core, which influences its solubility and reactivity in biological systems.

Biological Activities

1. Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. It has been shown to inhibit the growth of various human tumor cell lines, including breast cancer cells (MCF-7) and prostate cancer cells. A study demonstrated that this compound acts as a steroid sulfatase (STS) inhibitor, which is particularly relevant in breast cancer therapy where STS is often overexpressed .

2. Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro assays have shown that this compound can scavenge free radicals effectively, contributing to its potential health benefits .

3. Antimicrobial Activity

this compound exhibits antimicrobial properties against several bacterial strains. Its efficacy against pathogens such as Escherichia coli and Staphylococcus aureus has been documented, suggesting its potential use in developing antimicrobial agents .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound inhibits steroid sulfatase, which plays a critical role in the metabolism of steroids in cancer cells .

- Free Radical Scavenging : The acetoxy group enhances the compound's ability to neutralize free radicals, thereby reducing oxidative damage in cells .

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to cell lysis and death .

Case Studies

Several case studies have investigated the biological activity of this compound:

-

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a significant reduction in cell proliferation and induced apoptosis. The mechanism was linked to STS inhibition, highlighting its potential as a therapeutic agent for breast cancer . -

Case Study 2: Antioxidant Activity Assessment

In another study, the antioxidant capacity of this compound was evaluated using DPPH and ABTS assays. Results indicated a strong scavenging effect comparable to standard antioxidants like ascorbic acid .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Target Organism/Cell Type | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 15 | STS inhibition |

| Antimicrobial | E. coli, S. aureus | 25 | Membrane disruption |

| Antioxidant | N/A | 20 | Free radical scavenging |

Propiedades

IUPAC Name |

(3-benzoylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-11(16)18-14-9-5-8-13(10-14)15(17)12-6-3-2-4-7-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSGBGVLSLEIMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345871 | |

| Record name | 3-Acetoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13324-18-0 | |

| Record name | [3-(Acetyloxy)phenyl]phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13324-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.